C-6 NBD-dihydro-Ceramide

Description

Fundamental Principles and Utility of Fluorescent Lipid Analogs in Cellular Biology

Fluorescent lipid analogs are indispensable tools in cellular biology, enabling the visualization and study of lipid dynamics within living and fixed cells. mdpi.commolbiolcell.org These molecules are natural lipids chemically linked to a fluorophore, a fluorescent chemical compound that can re-emit light upon light excitation. molbiolcell.org The core principle behind their use is that these analogs mimic the behavior of their natural, unlabeled counterparts, allowing researchers to track their movement and localization within cellular membranes and organelles. mdpi.commdpi.com

The utility of these fluorescent probes is vast. They are instrumental in dissecting the complex pathways of lipid metabolism and trafficking. mdpi.combiotium.com For instance, they can be used to monitor the synthesis of various lipids, their transport through organelles like the Golgi apparatus and endoplasmic reticulum, and their eventual destination, such as the plasma membrane. mdpi.comnih.govcaymanchem.com By observing the spatiotemporal dynamics of these analogs, scientists can gain insights into fundamental cellular processes, including endocytosis, exocytosis, and signal transduction. mdpi.comjove.com

However, it is crucial to acknowledge that the addition of a fluorescent tag can potentially alter the lipid's properties due to changes in size and polarity. mdpi.com Therefore, careful consideration and validation are necessary to ensure that the analog faithfully represents the behavior of the endogenous lipid. researchgate.net Despite this caveat, fluorescent lipid analogs remain a powerful and widely used tool for illuminating the intricate world of cellular lipid biology. mdpi.commolbiolcell.org

Historical Context and Evolution of NBD-Conjugated Sphingolipid Probes

The development of fluorescently labeled sphingolipids, particularly those conjugated with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, marked a significant advancement in the study of lipid biology. nih.govresearchgate.net One of the pioneering uses of NBD-labeled sphingolipids was the application of NBD C6-ceramide as a vital stain for the Golgi apparatus in living cells. medchemexpress.comresearchgate.net Researchers discovered that this fluorescent ceramide analog was readily taken up by cells and selectively accumulated in the Golgi complex, providing a powerful tool for visualizing this organelle's structure and function. biotium.comresearchgate.net

Over time, the use of NBD-conjugated sphingolipid probes expanded beyond simple organelle staining. Scientists began to utilize these probes to trace the metabolic pathways of sphingolipids. biotium.comnih.gov For example, NBD C6-ceramide was used as a precursor to monitor the synthesis of fluorescent sphingomyelin (B164518) and glucosylceramide, demonstrating their trafficking from the Golgi to the plasma membrane. caymanchem.comnih.gov

The evolution of these probes also saw the development of analogs with different properties. For instance, the creation of C6-NBD-dihydro-ceramide, which has a saturated bond in the sphingosine (B13886) backbone, provided a tool to study pathways that are specific to dihydroceramide (B1258172) metabolism. glpbio.comcaymanchem.com The ongoing development of novel fluorescent lipid probes, including those with different fluorophores like BODIPY, continues to enhance the toolkit available to researchers, offering improved photostability and different spectral properties. thermofisher.comumass.edu These advancements allow for more sophisticated and detailed investigations into the complex roles of sphingolipids in cellular health and disease. nih.govnih.gov

Distinctive Characteristics and Research Advantages of C-6 NBD-dihydro-Ceramide as a Fluorescent Analog

This compound is a valuable fluorescent analog in sphingolipid research due to its specific structural and metabolic properties. glpbio.comscbt.com Its key distinguishing feature is the saturation of the C4-C5 double bond in the sphingosine backbone, making it a direct analog of dihydroceramide. glpbio.comcaymanchem.com This structural difference from the more commonly used C-6 NBD-ceramide allows for the specific investigation of metabolic pathways and enzymes that act on dihydroceramides. glpbio.combiocompare.com

One of the primary research advantages of this compound is its utility as a substrate for dihydroceramide desaturase, the enzyme that converts dihydroceramide to ceramide. By monitoring the conversion of the fluorescent dihydroceramide analog to its ceramide counterpart, researchers can directly assay the activity of this crucial enzyme in living cells.

Furthermore, like its unsaturated counterpart, this compound is cell-permeable and can be used to label cellular structures. glpbio.com It has been employed as a fluorescent probe to study the distribution and transport of dihydroceramides within the cell. biocompare.com Its use in conjunction with other fluorescent probes allows for multi-color imaging experiments to explore the co-localization and interaction of different lipid species. The ability to specifically track the metabolism of dihydroceramides provides researchers with a unique tool to investigate the distinct biological roles of this class of sphingolipids in processes such as cell growth, apoptosis, and stress responses. caymanchem.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Alternate Name | N-C6-NBD-D-erythro-dihydro-Sphingosine | scbt.com |

| Molecular Formula | C30H51N5O6 | caymanchem.comscbt.com |

| Molecular Weight | 577.8 g/mol | caymanchem.comscbt.com |

| CAS Number | 114301-97-2 | glpbio.comcaymanchem.com |

| Excitation Wavelength | 464 nm | caymanchem.com |

| Emission Wavelength | 533 nm | focusbiomolecules.com |

| Appearance | Crystalline solid | biocompare.com |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 0.5 mg/ml | glpbio.comcaymanchem.com |

| Storage | -20°C | glpbio.comfocusbiomolecules.com |

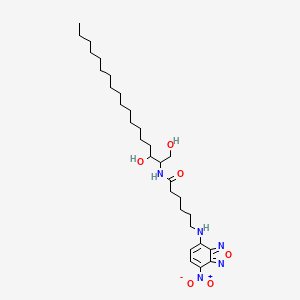

Structure

2D Structure

Properties

IUPAC Name |

N-(1,3-dihydroxyoctadecan-2-yl)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZLBJRDZRUTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693945 | |

| Record name | N-(1,3-Dihydroxyoctadecan-2-yl)-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114301-95-0 | |

| Record name | N-(1,3-Dihydroxyoctadecan-2-yl)-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Intracellular Sphingolipid Transport and Organellar Sorting Dynamics Through C 6 Nbd Dihydro Ceramide Tracing

Mechanism of C-6 NBD-dihydro-Ceramide Uptake and Initial Intracellular Fate

This compound is readily taken up by various cell types, including HT29, NRK, BHK, and HL-60 cells. nih.gov Once inside the cell, it serves as a precursor for the synthesis of more complex sphingolipids. nih.gov The initial fate of this compound is highly dependent on its stereochemistry. The natural D-erythro isomer is efficiently transported to the Golgi apparatus, where it is metabolized into fluorescent analogs of dihydrosphingomyelin and dihydroglucosylceramide. nih.gov In contrast, other stereoisomers tend to accumulate in the endoplasmic reticulum. nih.gov This stereoselective transport and metabolism strongly suggest that the trafficking of ceramide is a protein-directed process rather than a simple consequence of vesicular membrane flow. nih.gov The efficient conversion of this compound to complex sphingolipids also indicates that dihydroceramide (B1258172) is a primary backbone for these molecules, which may be a mechanism to prevent the accumulation of ceramide, a potent bioactive compound. nih.gov

Dynamics of Sphingolipid Trafficking from the Endoplasmic Reticulum (ER)

The endoplasmic reticulum is the site of de novo ceramide synthesis. From the ER, ceramide must be transported to the Golgi apparatus for further processing into sphingomyelin (B164518) and complex glycosphingolipids. nih.govmdpi.com this compound, as a ceramide analog, is utilized to study these transport dynamics.

While vesicular transport is a major pathway for the movement of proteins and some lipids from the ER, studies using ceramide analogs have revealed a more complex picture for sphingolipid trafficking. Experiments conducted under conditions that block vesicle-mediated transport, such as low-temperature incubation (15°C) or in permeabilized cells, have shown that the transport of ceramide from the ER to the Golgi is not inhibited. nih.gov This suggests the existence of non-vesicular transport mechanisms. However, vesicular carriers that bud from ER exit sites (ERES) are thought to be involved in CERT-independent pathways for ceramide transport.

A significant portion of ceramide transport from the ER to the Golgi occurs via non-vesicular, protein-facilitated pathways. nih.gov The ceramide transfer protein (CERT) is a key player in this process, specifically delivering ceramide to the trans-Golgi for sphingomyelin synthesis. nih.govmdpi.com However, CERT-independent pathways also exist, which are responsible for the synthesis of glucosylceramide. mdpi.com While C-6 NBD-ceramide can be recognized by CERT, its transport is not strictly CERT-dependent due to its ability to spontaneously transfer between membranes. mdpi.com The stereoselectivity observed in the transport of this compound further supports the involvement of specific protein-mediated transport mechanisms. nih.gov

Vesicular Transport Pathways and ER Exit Sites

Golgi Apparatus as a Central Hub for this compound Metabolism and Sorting

The Golgi apparatus serves as a critical sorting and processing station for lipids and proteins. For this compound, the Golgi is the primary destination where it undergoes significant metabolic conversion and is sorted for delivery to other cellular compartments. nih.govbiotium.com

Fluorescent analogs like C-6 NBD-ceramide have been instrumental in visualizing the Golgi apparatus in both living and fixed cells. biotium.commedchemexpress.com Upon entering the cell, the D-erythro isomer of this compound rapidly localizes to the Golgi. nih.gov Here, it is converted into fluorescent dihydrosphingomyelin and dihydroglucosylceramide. nih.gov Studies have shown that the metabolism of this compound to more complex sphingolipids is highly stereoselective, with the natural D-erythro isomer being the preferred substrate. nih.gov This localization and subsequent metabolism within the Golgi are key indicators of the organelle's central role in sphingolipid biosynthesis.

Following its metabolism in the Golgi, the resulting fluorescent sphingolipid analogs are sorted and delivered to various cellular destinations, including the plasma membrane. nih.gov In polarized epithelial cells, such as Madin-Darby canine kidney (MDCK) cells, sphingolipids are sorted into distinct apical and basolateral transport pathways. focusbiomolecules.com Studies using C-6 NBD-ceramide have shown that its metabolites, C-6 NBD-sphingomyelin and C-6 NBD-glucosylceramide, are sorted and delivered to the plasma membrane. focusbiomolecules.com The sorting and polarized delivery of these lipids are crucial for establishing and maintaining cell polarity and function.

Post-Golgi Polarized Delivery and Membrane Sorting

Apical Versus Basolateral Membrane Targeting

Influence of Sphingoid Base Stereochemistry on Intracellular Localization and Trafficking Fidelity

The precise three-dimensional structure of a sphingolipid is critical for its recognition by metabolic enzymes and transport proteins, which in turn dictates its metabolic fate and subcellular destination. The use of different stereoisomers of C-6 NBD-ceramide and this compound has provided profound insights into this stereoselectivity.

The natural stereoisomer of sphingolipids is the D-erythro configuration. Studies have shown that the metabolism and transport of this compound are highly stereoselective for this natural isomer. nih.gov When cells are incubated with C-6 NBD-D-erythro-dihydro-ceramide, it is efficiently metabolized to more complex sphingolipids like dihydrosphingomyelin and dihydroglucosylceramide and is transported to the Golgi apparatus. nih.gov In stark contrast, other stereoisomers (e.g., L-threo) tend to accumulate in the endoplasmic reticulum and are not efficiently converted to complex sphingolipids. bibliotekanauki.plnih.gov This differential localization strongly suggests that specific proteins, likely transport proteins or enzymes, recognize the D-erythro backbone, allowing for its exit from the ER and subsequent processing in the Golgi. nih.gov

This stereochemical fidelity also impacts sorting in polarized cells. While changing the stereoconfiguration of C-6 NBD-ceramide to L-threo did not abolish the preferential apical sorting of its metabolite, GlcCer, it did quantitatively alter the sorting efficiency. uu.nl This indicates that while the sorting machinery has a primary recognition motif that is not strictly dependent on stereochemistry, the efficiency of the process is modulated by the correct stereochemical configuration. uu.nl The activity of key enzymes, such as dihydroceramide desaturase which introduces the 4,5-trans double bond into dihydroceramide, is also influenced by the stereochemistry of the sphingoid base, preferring the D-erythro over the L-threo isomer. nih.gov

The table below details the differential fate of this compound stereoisomers.

| Compound | Stereochemistry | Primary Intracellular Localization | Metabolic Fate |

| This compound | D-erythro (natural) | Golgi Apparatus | Efficiently converted to dihydrosphingomyelin and dihydroglucosylceramide. nih.gov |

| This compound | Other isomers (e.g., L-threo) | Endoplasmic Reticulum | Accumulates; not efficiently metabolized. nih.gov |

This stereoselectivity in transport and metabolism underscores the principle that sphingolipid trafficking is not a passive process driven simply by vesicular flow, but rather a highly regulated, protein-mediated series of events. nih.gov

Investigation of Sphingolipid Metabolic Enzymes and Pathways Utilizing C 6 Nbd Dihydro Ceramide As a Substrate

Comprehensive Analysis of Dihydroceramide (B1258172) and Ceramide Metabolic Flux

C-6 NBD-dihydro-Ceramide is effectively utilized by cells and converted into more complex sphingolipids, including dihydrosphingomyelin and dihydroglucosylceramide. nih.gov The specific metabolic products can vary depending on the cell type being studied. nih.gov A significant finding is that these complex sphingolipids can subsequently be desaturated, indicating that dihydroceramide and/or its metabolites are substrates for the desaturase enzymes that introduce the 4,5-trans double bond to form ceramide-based sphingolipids. nih.gov

The metabolic conversion of this compound is highly stereoselective, with the natural D-erythro isomer being the preferred substrate for the formation of complex sphingolipids. nih.gov This stereospecificity also dictates the subcellular localization of the fluorescent lipids; the D-erythro isomer accumulates in the Golgi apparatus, while other stereoisomers are retained in the endoplasmic reticulum. nih.gov This suggests that the trafficking of these lipid analogs is a protein-mediated process. nih.gov

The use of this compound provides a dynamic view of metabolic flux, allowing for the simultaneous measurement of the activities of several key enzymes in the Golgi apparatus. nih.govnih.gov By quantifying the conversion of the substrate into its various downstream products, researchers can gain a comprehensive understanding of how different branches of the sphingolipid metabolic pathway are regulated. nih.govnih.gov

Activity Assays for Key Golgi-Resident Sphingolipid Enzymes

The strategic location of key sphingolipid-metabolizing enzymes within the Golgi apparatus makes this compound and its ceramide counterpart, C-6 NBD-ceramide, ideal substrates for assessing their activities in intact cells. nih.govnih.gov

Glucosylceramide synthase (GCS) catalyzes the transfer of glucose to ceramide, a crucial step in the synthesis of most glycosphingolipids. Assays using C-6 NBD-ceramide as a substrate allow for the direct quantification of GCS activity within cells. researchgate.netmedchemexpress.com In this type of assay, the fluorescent substrate is added to cell cultures, where it is internalized and converted to C-6 NBD-glucosylceramide by cellular GCS. researchgate.net The product can then be separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) and quantified. researchgate.net This cell-based method has proven to be sensitive, reproducible, and simple for assessing ceramide glycosylation. researchgate.net It has been successfully used to evaluate GCS activity in various cell lines and tumor tissues, particularly in the context of drug resistance. researchgate.net

An HPLC-based method has also been developed to simultaneously measure the conversion of NBD-C6-ceramide to NBD-C6-glucosylceramide, providing a robust tool for quantifying GCS activity. nih.govnih.gov This approach has been instrumental in determining the IC50 values of GCS inhibitors. nih.gov

Sphingomyelin (B164518) synthase 1 (SMS1) is another key Golgi-resident enzyme that catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, forming sphingomyelin. The activity of SMS1 can be measured by monitoring the conversion of C-6 NBD-ceramide to C-6 NBD-sphingomyelin. nih.govnih.govmedchemexpress.com Sensitive HPLC-based methods have been developed to separate and quantify the fluorescent product, enabling the real-time monitoring of SMS activity in cellular extracts or plasma. researchgate.net

The table below summarizes findings from a study that used an HPLC-based method to measure the activity of key Golgi-resident sphingolipid enzymes in MCF7 cells treated with 1 µM NBD-C6-Ceramide. The data shows the time-dependent conversion of the substrate into its various metabolic products.

Interactive Data Table: Time Course of NBD-C6-Ceramide Metabolism in MCF7 Cells

| Time (hours) | NBD-C6-Ceramide (pmol) | NBD-Hexosylceramide (pmol) | NBD-Sphingomyelin (pmol) | NBD-Ceramide-1-Phosphate (pmol) |

|---|---|---|---|---|

| 0 | 0 | 0 | 0 | 0 |

| 1 | 150 | 25 | 15 | 5 |

| 2 | 120 | 45 | 30 | 10 |

| 4 | 80 | 60 | 50 | 18 |

| 6 | 50 | 70 | 65 | 25 |

Note: The data presented in this table is illustrative and based on trends described in the referenced literature. nih.gov

Ceramide Kinase (CERK) is the enzyme responsible for phosphorylating ceramide to produce ceramide-1-phosphate, a bioactive lipid involved in signaling pathways that regulate cell proliferation and migration. nih.gov Measuring CERK activity in cells has traditionally been challenging. nih.gov However, the use of C-6 NBD-ceramide as a substrate has enabled the development of facile assays to monitor CERK activity. nih.govnih.gov

In these assays, the conversion of C-6 NBD-ceramide to C-6 NBD-ceramide-1-phosphate is quantified, often using HPLC. nih.govnih.gov This method has been successfully applied to evaluate the specificity of various sphingolipid inhibitors. nih.govnih.gov For instance, it was discovered that the GCS inhibitor 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) and the dihydroceramide desaturase inhibitor fenretinide (B1684555) also suppress CERK activity. nih.govnih.gov

The kinetic properties of CERK from different organisms have been characterized using C-6 NBD-ceramide. For example, recombinant rice CERK (OsCERK) exhibited Michaelis-Menten kinetics with an apparent Km of 4.1 µM for D-erythro-C6-NBD-ceramide. plos.orgsemanticscholar.org In another study, the bacterial CERK from Caulobacter crescentus (CpgB) showed an apparent Km of 19.2 ± 5.5 µM for the same substrate. biorxiv.org

Sphingomyelin Synthase 1 (SMS1) Activity Measurement

Dihydroceramide Desaturase Activity Insights

Dihydroceramide desaturase is a key enzyme in the de novo sphingolipid synthesis pathway, responsible for introducing the 4,5-trans double bond into the sphingoid backbone of dihydroceramide to form ceramide. researchgate.net The activity of this enzyme can be investigated using this compound. Studies have shown that this fluorescent analog is a substrate for the desaturase, as evidenced by the formation of complex sphingolipids containing a desaturated (sphingosine) backbone following its administration to cells. nih.gov

Furthermore, inhibitors of dihydroceramide desaturase, such as fenretinide (4-HPR), have been shown to inhibit the desaturation of C-6 NBD-dihydroceramide in cells. gatech.edu This demonstrates the utility of this fluorescent substrate in screening for and characterizing inhibitors of this important enzyme.

Ceramide Synthase (CerS) Activity Assays Utilizing NBD-Sphinganine Precursors

Ceramide synthases (CerS) are a family of enzymes that catalyze the N-acylation of a sphingoid base, such as sphinganine (B43673) (dihydrosphingosine), with a fatty acyl-CoA to produce dihydroceramide. nih.govavantiresearch.com Assays for CerS activity have been developed using the fluorescent sphinganine analog, NBD-sphinganine. nih.govavantiresearch.comnih.gov This substrate allows for a rapid and reliable method to measure CerS activity, avoiding the hazards associated with traditional radioactive assays. avantiresearch.com

In these assays, NBD-sphinganine and a specific fatty acyl-CoA are incubated with a source of CerS, such as cell or tissue homogenates. nih.gov The product, NBD-dihydroceramide, is then separated from the unreacted substrate using techniques like solid-phase extraction (SPE) or TLC and quantified by fluorescence. nih.govavantiresearch.com This method is sensitive enough to detect endogenous CerS activity using minimal amounts of protein. nih.gov

Studies have shown that NBD-sphinganine is a good substrate for ceramide synthases, with a Michaelis-Menten constant (Km) that is very similar to that of the natural substrate, sphinganine. nih.gov This indicates that the fluorescent tag does not significantly interfere with enzyme binding and catalysis. nih.gov

The table below provides a comparison of the kinetic parameters of ceramide synthases for NBD-sphinganine and the natural substrate, sphinganine, using different fatty acyl-CoA substrates.

Interactive Data Table: Kinetic Parameters of Ceramide Synthases

| Substrate | Fatty Acyl-CoA | Apparent Km (µM) |

|---|---|---|

| NBD-sphinganine | C16:0-CoA | 1.16 ± 0.36 |

| Sphinganine | C16:0-CoA | 1.16 ± 0.36 |

| NBD-sphinganine | C24:1-CoA | 3.61 ± 1.86 |

| Sphinganine | C24:1-CoA | 3.05 ± 0.81 |

Data from a study using untransfected HEK293 cell extracts. nih.gov

Contribution of C 6 Nbd Dihydro Ceramide to Understanding Cellular Homeostasis and Intercellular Dynamics

Insights into Membrane Dynamics and Lipid Domain Formation

The conversion of sphingomyelin (B164518) to ceramide can play a structural role in the membrane, influencing microdomain function, vesiculation, and trafficking. researchgate.net C-6 NBD-dihydro-Ceramide has been instrumental in elucidating the complex interplay of lipids within cellular membranes, particularly in the formation of specialized lipid domains, often referred to as lipid rafts. These domains are enriched in sphingolipids and cholesterol and are thought to serve as platforms for organizing signaling proteins and regulating their activity. molbiolcell.orgacs.org

By observing the distribution and movement of this compound and its metabolites, researchers can infer the properties of different membrane environments. For instance, the clustering of these fluorescent lipids can indicate the formation of more ordered, gel-like domains within the more fluid membrane bilayer. nih.gov This is significant because the biophysical properties of the membrane, such as its fluidity and curvature, are critical for a vast array of cellular functions, including signal transduction, membrane trafficking, and the regulation of membrane protein activity. researchgate.netnih.gov The generation of ceramide from sphingomyelin at the cell surface can facilitate the clustering of receptors in these lipid rafts and the formation of endosomes. researchgate.net

Role in Investigating Lipid-Protein Interactions

The interactions between lipids and proteins are fundamental to nearly all cellular processes. This compound provides a means to study these interactions in their native membrane environment. The localization of the fluorescent lipid can be correlated with the distribution of specific membrane proteins, providing evidence for their association within particular membrane domains. frontiersin.org

Furthermore, the metabolism of this compound into other bioactive sphingolipids, such as ceramide and sphingosine-1-phosphate, can be monitored to understand how these lipids modulate the function of nearby proteins. acs.orgmdpi.com For example, ceramide has been implicated as a second messenger that can directly bind to and regulate the activity of certain proteins, including protein kinases and phosphatases. researchgate.net Studies have shown that C-6 NBD-ceramide can bind to proteins like tear lipocalin, resulting in enhanced fluorescence. nih.gov The ability to visualize these events in real-time using fluorescent lipid analogs has been crucial for dissecting these complex signaling pathways.

| Protein Target | Organism/Cell Type | Observation | Reference |

|---|---|---|---|

| Tear Lipocalin | Human | Binding of C6-NBD ceramide resulted in enhanced fluorescence, indicating a direct interaction. | nih.gov |

| SPT-ORMDL3 complex | Human | C6-Cer inhibited SPT activity to ~40% of wild-type activity. | frontiersin.org |

Applications in Studying Cell Polarity Development and Maintenance

Cell polarity, the asymmetric organization of cellular components, is essential for the function of many cell types, particularly epithelial cells that form barriers between different tissue compartments. molbiolcell.org The establishment and maintenance of distinct apical and basolateral membrane domains rely on the precise sorting and trafficking of lipids and proteins. molbiolcell.orgmolbiolcell.org

This compound and its metabolites have been extensively used to trace the pathways of sphingolipid transport in polarized cells. molbiolcell.orgmolbiolcell.org These studies have revealed that different sphingolipids are sorted into distinct transport vesicles and delivered to specific plasma membrane domains. For example, in polarized liver cells, fluorescently labeled glucosylceramide is preferentially transported to the apical membrane, while sphingomyelin is directed to the basolateral membrane. molbiolcell.orgmolbiolcell.org The regulated turnover of sphingoid bases is crucial for the development of cell polarity. molbiolcell.org By manipulating the enzymes involved in sphingolipid metabolism and observing the effects on the trafficking of C-6 NBD-labeled lipids, researchers have been able to identify key regulatory steps in the establishment and maintenance of cell polarity. molbiolcell.org

Analysis of Pathogen-Host Lipid Interplay (e.g., Parasite Trafficking)

Intracellular pathogens have evolved sophisticated strategies to manipulate host cell processes to their own advantage, including the subversion of host lipid metabolism. nih.govnih.gov this compound and its ceramide counterpart have proven to be powerful tools for investigating the interplay between pathogens and host cell lipids. nih.govresearchgate.net

For instance, studies on the protozoan parasite Toxoplasma gondii have used C-6 NBD-ceramide to demonstrate that the parasite actively scavenges sphingolipids from the host cell's Golgi apparatus. nih.govresearchgate.net The fluorescent lipid is observed to accumulate in the parasitophorous vacuole, the specialized compartment where the parasite resides and replicates. nih.govresearchgate.net This hijacking of host lipids is critical for the parasite's growth and proliferation. By tracking the fate of C-6 NBD-ceramide, researchers can dissect the molecular machinery that the parasite uses to acquire these essential nutrients from its host. nih.gov These insights are crucial for understanding the basic biology of infection and for identifying potential targets for therapeutic intervention.

| Pathogen | Host Cell | Key Finding | Reference |

|---|---|---|---|

| Toxoplasma gondii | Human Fibroblasts | The parasite scavenges C-6 NBD-ceramide from the host Golgi apparatus and incorporates it into its own organelles. | nih.govresearchgate.net |

| Neisseria meningitidis | Human cells | Short-chain ceramides (B1148491) like C6-ceramide exhibit antibacterial activity against the pathogen. | nih.gov |

Investigation of Sphingolipid Turnover Regulation

The cellular levels of different sphingolipids are tightly controlled through a complex network of biosynthetic and catabolic pathways. mdpi.com Dysregulation of sphingolipid turnover is associated with a variety of diseases. This compound serves as an excellent substrate for tracing the flow of metabolites through these pathways and for studying how they are regulated. nih.gov

Advanced Analytical Methodologies and Experimental Approaches Facilitated by C 6 Nbd Dihydro Ceramide

Chromatographic Techniques for NBD-Sphingolipid Separation and Quantification

Chromatographic methods are essential for the separation and quantification of C-6 NBD-dihydro-Ceramide and its metabolites, providing critical insights into the flux of sphingolipid metabolic pathways.

High-Performance Liquid Chromatography (HPLC) for Metabolic Flux Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the metabolic fate of this compound within cells. This method allows for the precise separation and quantification of various NBD-labeled sphingolipids, offering a dynamic view of metabolic flux. nih.govnih.gov Researchers have developed comprehensive HPLC-based assays to simultaneously measure the conversion of NBD-C6-ceramide into its primary metabolites in the Golgi apparatus, including NBD-C6-sphingomyelin, NBD-C6-hexosylceramides, and NBD-C6-ceramide-1-phosphate (NBD-C1P). nih.govnih.gov This capability is particularly significant for assessing the in-situ activity of key Golgi-resident enzymes like sphingomyelin (B164518) synthase 1, glucosylceramide synthase, and ceramide kinase (CERK). nih.govnih.gov

The ability to detect and quantify NBD-C1P is a notable advantage, as it provides a means to measure CERK activity in cellular systems, a task that is often challenging with other methods. nih.govnih.gov Studies have successfully used this HPLC approach to evaluate the specificity of various sphingolipid metabolism inhibitors. nih.govnih.gov For instance, it was discovered that certain inhibitors targeting glucosylceramide synthase and dihydroceramide (B1258172) desaturase also suppress CERK activity. nih.govnih.gov

The separation of these fluorescent lipids is typically achieved using a C-8 or C18 reverse-phase column with a gradient elution, and the analytes are detected by a fluorescence detector. nih.govnih.govresearchgate.net This methodology provides sufficient sensitivity and is more accessible and less expensive than mass spectrometry, making it a valuable tool for many laboratories. nih.govnih.gov

Table 1: HPLC Analysis of this compound Metabolites

| Analyte | Purpose | Key Findings |

|---|---|---|

| NBD-C6-sphingomyelin | Measure sphingomyelin synthase (SMS) activity | Allows for simultaneous measurement of multiple Golgi enzyme activities. nih.govnih.gov |

| NBD-C6-hexosylceramides | Measure glucosylceramide synthase (GCS) activity | Revealed off-target effects of some GCS inhibitors on CERK. nih.govnih.gov |

Thin-Layer Chromatography (TLC) for Product Resolution

Thin-Layer Chromatography (TLC) offers a straightforward and cost-effective method for the qualitative and semi-quantitative analysis of this compound and its metabolic products. creative-proteomics.comuniroma1.it In this technique, lipid extracts are applied to a silica-coated plate, and the lipids are separated based on their polarity by a developing solvent. The fluorescent NBD tag allows for easy visualization of the separated lipid spots under UV light. uniroma1.it

TLC is particularly useful for resolving different sphingolipid species. For example, researchers have used TLC to separate NBD-labeled ceramide from its metabolic products, such as NBD-glucosylceramide and NBD-sphingomyelin. focusbiomolecules.com The migration of these lipids on the TLC plate differs based on their chemical structure; for instance, C16:0 NBD-dihydroceramide migrates more slowly than C24:1 NBD-dihydroceramide. uniroma1.it While not as precise as HPLC or mass spectrometry for quantification, TLC provides a rapid and accessible way to screen for changes in sphingolipid metabolism and to confirm the identity of products in enzymatic assays. creative-proteomics.comuniroma1.it The fluorescent intensity of the spots can be quantified using imaging systems to provide semi-quantitative data. uniroma1.it

Advanced Fluorescence Microscopy and Imaging Modalities

The inherent fluorescence of the NBD group in this compound makes it an exceptional probe for various advanced microscopy techniques, enabling the visualization of lipid dynamics and localization within living cells.

Real-Time Live-Cell Imaging of Lipid Dynamics

Real-time live-cell imaging using this compound provides unprecedented insights into the dynamic processes of sphingolipid transport and metabolism. This technique allows researchers to observe the movement and transformation of the fluorescent lipid analog within cellular compartments over time. researchgate.netnih.gov When introduced to living cells, this compound is taken up and transported to the Golgi apparatus, where it serves as a substrate for the synthesis of other sphingolipids. biotium.commedchemexpress.com

These dynamic events can be captured using fluorescence microscopy, revealing the pathways and kinetics of sphingolipid trafficking. researchgate.netnanolive.com For example, live-cell imaging has been used to monitor the transport of newly synthesized NBD-sphingomyelin and NBD-glucosylceramide from the Golgi to the plasma membrane. caymanchem.com This approach has been instrumental in studying the effects of various inhibitors and genetic manipulations on sphingolipid transport pathways. nih.gov

Confocal Microscopy for Subcellular Localization and Co-localization Studies

Confocal microscopy is a powerful tool for determining the precise subcellular localization of this compound and its metabolites. aacrjournals.orgbiorxiv.orgtouchstonelabs.org The ability of confocal microscopes to optically section cells allows for the generation of high-resolution, three-dimensional images, clearly resolving the distribution of the fluorescent probe within different organelles. biorxiv.org

A primary application of this compound in confocal microscopy is as a selective marker for the Golgi apparatus in both live and fixed cells. focusbiomolecules.combiotium.commedchemexpress.com Its accumulation in this organelle allows for detailed studies of Golgi structure and function. biorxiv.org Furthermore, co-localization studies, where the NBD-labeled lipid is imaged alongside fluorescently tagged proteins or organelle-specific markers, provide strong evidence for the involvement of specific proteins and compartments in sphingolipid metabolism. aacrjournals.orgbiorxiv.orgtouchstonelabs.org For instance, co-localization with Golgi markers like RCAS1 has been used to confirm the site of specific enzymatic activities. aacrjournals.orgbiorxiv.orgtouchstonelabs.org

Table 2: Applications of this compound in Confocal Microscopy

| Application | Description | Example Study |

|---|---|---|

| Golgi Staining | Selective labeling of the Golgi apparatus for morphological and functional studies. | Used to observe changes in Golgi structure and to track the transport of lipids through this organelle. focusbiomolecules.combiotium.commedchemexpress.com |

| Co-localization | Imaging with other fluorescent markers to determine spatial relationships. | Co-localization with Golgi-resident proteins to study enzymatic activity within that compartment. aacrjournals.orgbiorxiv.orgtouchstonelabs.org |

Spectroscopic Characterization of NBD-Lipid Environment

The fluorescence properties of the NBD group are highly sensitive to its local environment, a characteristic that can be exploited using various spectroscopic techniques to probe the biophysical properties of membranes. mdpi.comccmb.res.in The emission spectrum and fluorescence lifetime of NBD can change depending on the polarity, hydration, and packing of the surrounding lipid molecules. mdpi.combiorxiv.org

For instance, NBD exhibits weak fluorescence in aqueous environments but becomes brightly fluorescent when it partitions into a hydrophobic membrane. mdpi.com This property is useful for studying the insertion and distribution of lipids in model and biological membranes. Furthermore, changes in the fluorescence emission spectrum, such as the red-edge excitation shift (REES), have been used to infer information about the mobility and hydration of the membrane environment, although recent interpretations suggest these shifts may be more related to the probe's location. biorxiv.orgresearchgate.net Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used with NBD-labeled lipids to measure their lateral diffusion coefficients, providing insights into membrane fluidity and the existence of distinct lipid domains. ccmb.res.inacs.org

Strategies for Back-Exchange and Removal of Extracellular Probe

A critical step in utilizing fluorescent lipid analogs like this compound is the ability to distinguish between intracellular and extracellular probe populations. The "back-exchange" technique is a widely employed strategy to remove fluorescent lipids from the outer leaflet of the plasma membrane, thereby isolating the fluorescence signal originating from within the cell.

This method typically involves incubating cells, previously labeled with the fluorescent probe, with a "back-exchange medium" containing a high concentration of a lipid acceptor, such as bovine serum albumin (BSA) or fetal calf serum. medchemexpress.commolbiolcell.org The acceptor molecules effectively sequester the fluorescent lipids present on the cell surface, reducing background fluorescence and enhancing the signal from intracellular compartments like the Golgi apparatus. medchemexpress.com

The general procedure for a back-exchange experiment involves the following steps:

Labeling: Cells are incubated with this compound, allowing it to incorporate into cellular membranes.

Chase Incubation: Cells are often incubated in a probe-free medium to allow for metabolic processing and transport of the analog.

Back-Exchange: The cells are then exposed to a back-exchange medium, typically containing 5% BSA, for a defined period at a low temperature (e.g., 4°C) to inhibit further membrane trafficking. molbiolcell.org

Washing: The cells are thoroughly washed to remove the acceptor medium and the extracted fluorescent probe.

The efficiency of the back-exchange can be monitored by fluorescence microscopy, where a decrease in plasma membrane fluorescence and an enhanced signal from intracellular organelles indicate successful removal of the extracellular probe. nih.gov This technique has been instrumental in studies investigating the transport of newly synthesized fluorescent sphingomyelin and glucosylceramide from the Golgi apparatus to the plasma membrane. nih.govresearchgate.net By quantifying the amount of fluorescent lipid transferred to the acceptor medium, researchers can also determine the proportion of the probe that has reached the cell surface. nih.gov

For instance, in HepG2 cells, a BSA back-exchange procedure is used to remove the basolaterally localized C-6 NBD-lipid analogues, allowing for the specific analysis of apically transported lipids. molbiolcell.org Furthermore, some protocols utilize sodium dithionite (B78146) (Na₂S₂O₄) to quench any remaining NBD fluorescence on the apical plasma membrane, further refining the analysis of intracellular lipid transport. molbiolcell.org

Table 1: Common Reagents and Conditions for Back-Exchange Procedures

| Reagent | Typical Concentration | Incubation Temperature | Purpose |

| Bovine Serum Albumin (BSA) | 2 mg/mL - 5% (w/v) | 4°C or 25°C | To act as a lipid acceptor and remove the probe from the outer leaflet of the plasma membrane. medchemexpress.commolbiolcell.org |

| Fetal Calf Serum (FCS) | 10% (v/v) | 25°C | An alternative lipid acceptor for back-exchange. medchemexpress.com |

| Sodium Dithionite (Na₂S₂O₄) | 30 mM | 4°C | To chemically quench NBD fluorescence on the cell surface. molbiolcell.org |

Integration with Inhibitor Studies for Pathway Validation

This compound is a powerful substrate for investigating the activity of enzymes involved in sphingolipid metabolism, particularly when used in conjunction with specific inhibitors. This approach allows for the validation of metabolic pathways and the characterization of enzyme function and inhibitor specificity.

One key enzyme studied using this analog is dihydroceramide desaturase (DES), which converts dihydroceramide to ceramide. nih.gov By incubating cells with this compound and then treating them with a DES inhibitor, such as fenretinide (B1684555) (4-HPR), researchers can measure the inhibition of the enzyme's activity by quantifying the reduced production of C-6 NBD-ceramide. researchgate.netoncotarget.com

Similarly, the metabolism of the resulting C-6 NBD-ceramide can be tracked to assess the activity of downstream enzymes. For example, the conversion of C-6 NBD-ceramide to C-6 NBD-glucosylceramide and C-6 NBD-sphingomyelin is catalyzed by glucosylceramide synthase (GCS) and sphingomyelin synthase (SMS), respectively. nih.gov The use of inhibitors like 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), a known GCS inhibitor, allows for the dissection of these pathways. nih.gov

Recent studies have employed a comprehensive HPLC-based method to simultaneously measure the conversion of C-6 NBD-ceramide to its various metabolites, including NBD-C6-sphingomyelin, NBD-C6-hexosylceramides, and NBD-C6-ceramide-1-phosphate. nih.govnih.gov This allows for the simultaneous assessment of SMS, GCS, and ceramide kinase (CERK) activities. This integrated approach has revealed previously unknown off-target effects of commonly used inhibitors. For instance, it was discovered that both PDMP and fenretinide can also inhibit CERK activity in cells. nih.govnih.gov

The combination of this compound labeling with inhibitor treatment and subsequent lipid analysis provides a robust method for:

Determining inhibitor efficacy and IC50 values. nih.gov

Identifying off-target effects of inhibitors. nih.govnih.gov

Validating the role of specific enzymes in a metabolic pathway. oncotarget.comnih.gov

Investigating the interconnectedness of different branches of sphingolipid metabolism. nih.gov

Table 2: Examples of Inhibitors Used with this compound for Pathway Validation

| Inhibitor | Primary Target Enzyme | Research Finding |

| Fenretinide (4-HPR) | Dihydroceramide Desaturase (DES) | Inhibits DES activity in a dose-dependent manner; also found to have off-target inhibitory effects on Ceramide Kinase (CERK). researchgate.netoncotarget.comnih.govnih.gov |

| 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) | Glucosylceramide Synthase (GCS) | Inhibits GCS and was discovered to also inhibit CERK, suggesting diversion of ceramide towards sphingomyelin synthesis. nih.govnih.gov |

| Myriocin | Serine Palmitoyltransferase | Inhibits the first step of de novo sphingolipid synthesis, leading to a decrease in parasite replication in Toxoplasma gondii infected cells. molbiolcell.org |

| SKi (2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole) | Sphingosine (B13886) Kinase 1/2 (SK1/SK2) | Found to reduce dihydroceramide desaturase activity. oncotarget.com |

| ABC294640 | Sphingosine Kinase 2 (SK2) | Reduces dihydroceramide desaturase activity and induces its proteasomal degradation. oncotarget.com |

Future Prospects and Emerging Research Frontiers in C 6 Nbd Dihydro Ceramide Applications

Engineering of Next-Generation Fluorescent Sphingolipid Probes

The development of C-6 NBD-dihydro-Ceramide and its counterparts has highlighted key limitations, primarily the photobleaching of the NBD fluorophore and the potential for the bulky dye to alter the lipid's natural trafficking and metabolism. nih.govfrontiersin.org These challenges are driving the engineering of a new generation of fluorescent sphingolipid probes with enhanced properties.

Researchers are actively developing probes with superior fluorophores. Alternatives like BODIPY (boron-dipyrromethene) and COUPY (a coumarin (B35378) derivative) offer significant advantages over NBD, including greater photostability, higher quantum yields, and a wider range of emission spectra. frontiersin.orgacs.org Studies have shown that probes tagged with these newer dyes can provide finer visualization of intracellular structures at lower concentrations. frontiersin.org Interestingly, the choice of fluorophore can significantly influence the probe's subcellular destination; for instance, in HeLa cells, BODIPY-tagged ceramide probes tend to accumulate in the Golgi apparatus, whereas COUPY-labeled probes are directed towards lysosomes and endosomes, demonstrating that the dye itself can dictate the trafficking pathway. acs.org

Another frontier is the development of "smart" probes that respond to their environment. These include solvatochromic dyes, which change their fluorescence properties based on the polarity of the local membrane environment, allowing for the quantification of lipid order and the visualization of distinct membrane domains. nih.gov Furthermore, the design of probes for super-resolution microscopy and those incorporating bio-orthogonal handles, such as clickable azide (B81097) groups, are expanding the toolkit. nih.govresearchgate.net These "clickable" lipids can be introduced to cells in a non-fluorescent state and then specifically tagged with a fluorophore in situ, minimizing potential artifacts caused by a bulky dye during metabolic processing. nih.gov

Genetically encoded biosensors represent a paradigm shift away from synthetic probes. Researchers have developed probes based on ceramide-binding protein domains, such as the CA3 domain of the human pseudokinase KSR1, fused to fluorescent proteins. mdpi.com These biosensors can respond to changes in endogenous ceramide levels at specific subcellular locations, offering a dynamic and potentially less disruptive way to monitor sphingolipid metabolism in living cells. mdpi.com

Table 1: Comparison of Fluorophores Used in Sphingolipid Probes

| Feature | NBD | BODIPY | COUPY |

| Photostability | Low to Moderate | High | High |

| Quantum Yield | Moderate (environment-dependent) | High | High |

| Environmental Sensitivity | High | Low | Moderate |

| Primary Localization (Ceramide Conjugate) | Golgi Apparatus | Golgi Apparatus | Lysosomes/Endosomes |

| Advantages | Small size, environmentally sensitive | Bright, photostable, variety of colors | Large Stokes shift, far-red emission |

| Disadvantages | Prone to photobleaching, can alter lipid behavior | Larger size than NBD | Can influence subcellular trafficking |

This table synthesizes data from multiple sources to compare the characteristics of common fluorophores used in lipid probes. frontiersin.orgacs.org

High-Throughput Screening Methodologies Leveraging NBD-Lipid Tracers

The ease of detection and the ability to trace metabolic pathways make NBD-labeled lipids like this compound's counterpart, C-6 NBD-ceramide, powerful tools for high-throughput screening (HTS) of potential drug candidates that modulate sphingolipid metabolism. nih.govbiologists.com These assays offer a safer and often more efficient alternative to traditional radiolabeling techniques.

A significant advance is the development of comprehensive HPLC-based methods that use NBD-C6-ceramide as a tracer in intact cells to simultaneously measure the activity of key Golgi-resident enzymes. nih.govresearchgate.net By quantifying the conversion of the probe to its metabolites—NBD-sphingomyelin, NBD-glucosylceramide, and NBD-ceramide-1-phosphate—researchers can assess the activities of sphingomyelin (B164518) synthase (SMS), glucosylceramide synthase (GCS), and ceramide kinase (CERK) in a single experiment. nih.govnih.gov This methodology has proven effective for evaluating the specificity of known sphingolipid pathway inhibitors and has uncovered off-target effects, such as the inhibition of CERK by the GCS inhibitor PDMP and the dihydroceramide (B1258172) desaturase inhibitor fenretinide (B1684555). nih.gov

This approach is readily adaptable to a 96-well plate format, making it suitable for HTS campaigns to discover novel modulators of these critical enzymes. scispace.comresearchgate.net For example, a fluorimetric assay for ceramide kinase has been developed in a 96-well format, demonstrating its utility for screening large compound libraries. scispace.com Similarly, genome-wide CRISPR-Cas9 screens have been performed to systematically identify genetic regulators of cancer cell resistance to C6-ceramide-induced death, highlighting the integration of genetic and chemical screening platforms. biologists.com

Table 2: HTS Applications of NBD-Labeled Sphingolipids

| Assay Type | NBD-Lipid Tracer | Target Enzyme/Process | Key Finding/Application |

| HPLC-Based Metabolic Flux | C-6 NBD-Ceramide | GCS, SMS, CERK | Simultaneous measurement of multiple enzyme activities; evaluation of inhibitor specificity. nih.govresearchgate.net |

| Fluorimetric Plate Assay | C-6 NBD-Ceramide | Ceramide Kinase (CERK) | Development of a 96-well format for HTS of CERK modulators. scispace.com |

| Genetic Modifier Screen | C-6 Ceramide (induces apoptosis) | Regulators of Ceramide Toxicity | Identification of genes (e.g., UGCG, CERS2) that confer resistance or sensitivity to ceramide. biologists.com |

| Anion-Exchange Chromatography | NBD-C6-Ceramide | Inositol Phosphorylceramide Synthase | Amenable for HTS of inhibitors against a key enzyme in pathogenic fungi and protozoa. researchgate.net |

This table summarizes various high-throughput screening methodologies that utilize NBD-labeled ceramides (B1148491) to investigate sphingolipid-related enzymes and pathways.

Interdisciplinary Research Integrating Biophysics and Cellular Lipidology

The integration of biophysical techniques with cellular lipidology is providing unprecedented insights into how sphingolipids like dihydroceramide influence membrane structure and function. Fluorescent probes are central to this effort, acting as molecular reporters of the physical state of the lipid bilayer.

Techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET) are used with probes like this compound to study the lateral organization and dynamics of lipids in both model membranes and the plasma membranes of living cells. nih.govresearchgate.netresearchgate.net FRET studies, for instance, have been used to detect nanometer-scale heterogeneity and the existence of ordered lipid domains (lipid rafts) in live cell membranes. researchgate.net These studies have shown that FRET efficiency is sensitive to perturbations like cholesterol depletion or the introduction of short-chain ceramides, which disrupt lipid packing. researchgate.net

The biophysical impact of different ceramide species is an active area of investigation. Research using model membranes has demonstrated that the N-acyl chain structure of a ceramide molecule is a critical determinant of its effect on the membrane. researchgate.net Saturated ceramides have a much stronger ordering effect on fluid membranes and are more prone to induce the formation of gel-like domains compared to their unsaturated counterparts. researchgate.net These findings suggest that the specific type of dihydroceramide or ceramide produced in a cell has a distinct biophysical impact, which in turn dictates membrane lateral organization and morphology. nih.govresearchgate.net This interdisciplinary approach is crucial for understanding how ceramide-induced changes in membrane properties can regulate cellular processes like signal transduction and vesicle trafficking.

Application in Complex Cellular Systems and Organoids

The next frontier for cellular research is the move from 2D cell culture to more physiologically relevant 3D systems, such as organoids. These complex, self-organizing structures better mimic the architecture and function of native tissues, providing a superior model for studying development, disease, and drug response. The application of fluorescent lipid probes like this compound in these systems is an emerging and critical area of research.

Studies have begun to explore sphingolipid metabolism in organoid models. For example, quantitative lipidomics and RNAscope analyses have been used in hair follicle organoids to demonstrate the crucial role of Ceramide Synthase 4 (CerS4) in establishing the hair follicle stem cell compartment. rupress.org Similarly, investigations into brain development have utilized human-derived neural organoids to study the expression and function of sphingolipid-metabolizing enzymes like SMPD4. biologists.com

While the direct use of this compound in organoids is not yet widely reported, the foundational work of tracking its metabolism in simpler cell systems provides a clear path forward. nih.govnih.gov The ability to visualize metabolic flux in real-time using fluorescence microscopy is highly complementary to endpoint analyses like lipidomics. nih.gov Future work will likely involve adapting live-cell imaging protocols with NBD-lipid tracers to organoid models to dynamically track how sphingolipid pathways are altered in disease states or in response to therapeutic agents. Combining these probes with advanced microscopy techniques, such as Fluorescence Lifetime Imaging Microscopy (FLIM), which can provide information on the metabolic state of cells (e.g., NAD(P)H autofluorescence) and the local microenvironment, will offer a powerful, multi-parameter view of organoid physiology. nih.gov

Q & A

Q. What are the primary experimental applications of C-6 NBD-dihydro-Ceramide in lipid metabolism studies?

this compound is a fluorescent ceramide analog used to track lipid transport, ceramidase activity, and sphingolipid metabolism in live cells. Its nitrobenzoxadiazole (NBD) fluorophore enables real-time visualization of subcellular localization (e.g., Golgi apparatus, plasma membrane) via fluorescence microscopy. Methodologically, researchers employ pulse-chase assays to monitor ceramide trafficking and metabolism, often combined with inhibitors like DL-PPMP (glucosylceramide synthetase inhibitor) to isolate specific pathways .

Q. How should researchers design experiments to validate the specificity of this compound in ceramide distribution studies?

To ensure specificity, use control experiments with non-fluorescent ceramide analogs (e.g., C6-dihydroceramide) to confirm that fluorescence signals derive from the NBD tag and not endogenous lipids. Combine this with enzymatic assays (e.g., ceramidase activity measurements) and colocalization markers (e.g., Golgi-Tracker Red) to verify compartment-specific labeling. Validate results using mass spectrometry to detect metabolic byproducts like NBD-fatty acids .

Q. What solvent systems are optimal for reconstituting this compound in cell culture studies?

The compound is soluble in organic solvents like chloroform, dimethyl sulfoxide (DMSO), or methanol. For cell-based assays, dissolve it in DMSO (final concentration ≤0.1% v/v) and dilute in serum-free media. Pre-warm the solution to 37°C to prevent precipitation. Avoid aqueous buffers without surfactants, as aggregation can reduce bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence emission spectra of this compound across studies?

Spectral discrepancies (e.g., emission peaks at 536 nm vs. 540 nm) often arise from solvent polarity, pH, or instrument calibration. To address this:

- Standardize solvent systems (e.g., use methanol for uniform polarity).

- Calibrate spectrofluorometers with reference dyes (e.g., quinine sulfate).

- Report environmental conditions (temperature, pH) in metadata to enable cross-study comparisons .

Q. What methodological strategies improve the reproducibility of this compound-based assays in heterogeneous cell populations?

- Normalization: Use internal controls like CellMask™ Deep Red to account for cell membrane variability.

- Quenching controls: Add 10 mM sodium dithionite to extracellular media to quench non-internalized probe signals.

- Quantitative imaging: Apply ratiometric analysis (NBD fluorescence vs. nuclear stains) to minimize batch effects .

Q. How can researchers leverage this compound to investigate sphingolipid dysregulation in disease models?

Combine the probe with genetic knockout models (e.g., ceramide synthase-deficient cells) or pharmacological modulators (e.g., myriocin for sphingolipid synthesis inhibition). Use time-lapse imaging to quantify ceramide accumulation in apoptotic cells or lipid droplets. Pair this with RNA-seq to correlate metabolic flux with gene expression changes in pathways like autophagy or ER stress .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on this compound’s cellular toxicity?

Toxicity variations stem from differences in:

- Dosage: Concentrations >5 µM may disrupt membrane integrity.

- Cell type: Primary cells (e.g., hepatocytes) show higher sensitivity than immortalized lines (e.g., HeLa).

- Exposure time: Prolonged incubation (>6 hours) increases cytotoxic metabolites. Mitigate by titrating doses and using short-term (<2 hours) labeling protocols .

Q. How should researchers address inconsistencies in metabolic half-life measurements of this compound?

Half-life variability (e.g., 30 minutes vs. 2 hours) is influenced by cell-specific ceramidase activity and efflux pumps. To standardize:

- Use ceramidase inhibitors (e.g., NOE) to isolate degradation kinetics.

- Perform kinetic modeling with compartment-specific rate constants derived from FRAP (fluorescence recovery after photobleaching) assays .

Methodological Best Practices

Q. What protocols ensure accurate quantification of this compound uptake in polarized cells?

- Apical-basolateral labeling: Apply the probe to apical or basolateral chambers separately in transwell cultures.

- Inhibitor cocktails: Include probenecid (ABC transporter inhibitor) to block efflux.

- LC-MS validation: Confirm intracellular concentrations using stable isotope-labeled ceramide standards .

Q. How can researchers optimize this compound for super-resolution microscopy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.